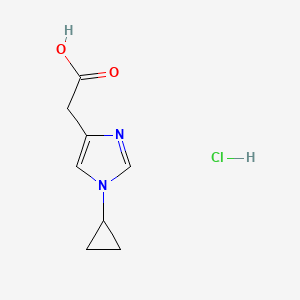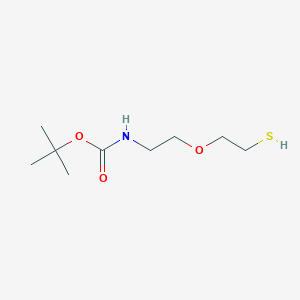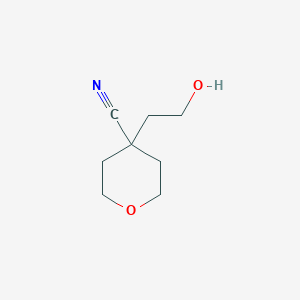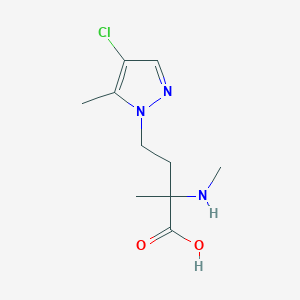![molecular formula C9H11BrS B13543147 2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13543147.png)
2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene is an organic compound belonging to the class of benzothiophenes. This compound is characterized by a bromomethyl group attached to a tetrahydrobenzothiophene ring. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene typically involves the bromomethylation of tetrahydrobenzothiophene. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as the bromomethylating agents . This reaction is efficient and minimizes the generation of toxic byproducts.
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thiol derivative.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with halogens.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
2-(Bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert therapeutic effects. Specific molecular targets and pathways may include enzymes, receptors, and signaling proteins involved in cellular processes .
Comparison with Similar Compounds
- 2-(Bromomethyl)benzyl alcohol
- 2-(Bromomethyl)naphthalene
- 2-(Bromomethyl)-6-methylpyridine
- 2-(Bromomethyl)acrylic acid
- 2-(Bromomethyl)quinoline
Comparison: 2-(Bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene is unique due to its tetrahydrobenzothiophene ring, which imparts distinct electronic and steric properties compared to other bromomethyl derivatives. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous .
Properties
Molecular Formula |
C9H11BrS |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
2-(bromomethyl)-4,5,6,7-tetrahydro-1-benzothiophene |
InChI |
InChI=1S/C9H11BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5H,1-4,6H2 |
InChI Key |
AZMBMFRVCWHOAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)

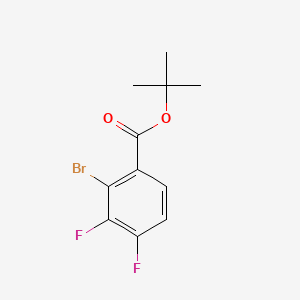
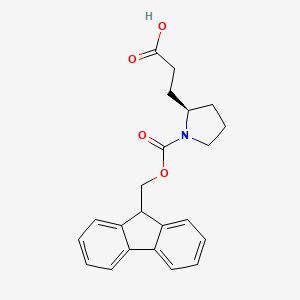

![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)

![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
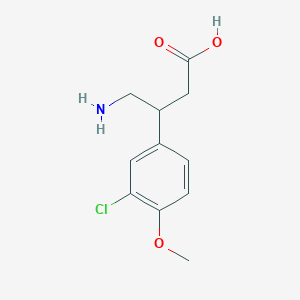
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
